3-Cyano-4-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated benzoic acids involves multiple steps, including condensation, reduction, and cyclization processes. A method described for 1-Fluoro-dibenzo[a,d]cycloheptanone, synthesized from phthalic anhydride and orthofluorophenyl acetic acid, showcases a high-yield and industrially valuable process due to its simplicity (Lili Wen, 2006). Such methodologies can be adapted for synthesizing 3-Cyano-4-fluorobenzoic acid, highlighting the importance of selecting appropriate raw materials and conditions for high efficiency.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids can be elucidated using spectroscopy and crystallography techniques. Studies on similar compounds, like 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, have demonstrated the effectiveness of IR, NMR, and X-ray crystallography in confirming molecular structures and understanding intramolecular interactions (S. Özbey et al., 2004).
Chemical Reactions and Properties
Chemical properties of 3-Cyano-4-fluorobenzoic acid can be inferred from reactions involving similar compounds. For example, cyano-activated fluoro displacement reactions have been used to synthesize new groups of cyanodibenzo[1,4]dioxines, demonstrating the reactivity of cyano and fluoro groups under specific conditions (G. Eastmond et al., 2001).
Scientific Research Applications
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Pharmaceuticals : This compound is also used in the pharmaceutical industry . The exact applications are not specified, but it could be used in the synthesis of various drugs.
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Agrochemicals : 3-Cyano-4-fluorobenzoic acid is used in the agrochemical industry . It could be involved in the production of pesticides, herbicides, or other agricultural chemicals.
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Dyestuff Fields : This compound is used in dyestuff fields . It might be used in the production of dyes or pigments.
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Material Science : Given its properties, it could be used in material science, possibly in the production or modification of certain materials .
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Chromatography : It might be used in chromatography, a laboratory technique for the separation of mixtures .
Safety And Hazards
The safety information for 3-Cyano-4-fluorobenzoic acid indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .
properties
IUPAC Name |
3-cyano-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGATOBRPWPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378782 | |
Record name | 3-cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluorobenzoic acid | |
CAS RN |
171050-06-9 | |
Record name | 3-cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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